Inosine diphosphate is classified as a purine nucleotide, which is a type of nucleoside that consists of a purine base (inosine) linked to a ribose sugar and two phosphate groups. It is part of the larger family of nucleotides that includes adenosine triphosphate and guanosine triphosphate, which are pivotal in cellular energy metabolism. Inosine diphosphate can be derived from inosine monophosphate through phosphorylation reactions catalyzed by specific kinases.
The synthesis of inosine diphosphate can be achieved through several methods:
Inosine diphosphate has a molecular formula of C_{10}H_{12}N_{5}O_{7}P_{2}. Its structure consists of:
The molecular structure can be represented as follows:
Inosine diphosphate participates in several key biochemical reactions:
Inosine diphosphate primarily functions as an energy carrier within cells. Its mechanism involves:
Inosine diphosphate exhibits several notable physical and chemical properties:
Inosine diphosphate has several important scientific applications:
Table 1: Binding Affinities of IDP and GDP with NM23-H2
Ligand | Kd (μM) | Binding Site Residues | Structural Impact |
---|---|---|---|
GDP | 10–18 | Lys12, Asn116 | Stabilizes active conformation |
IDP | 15–25 | Lys12, Asn116 | Displaces GDP; induces misfolding |
Beyond its kinase function, NM23-H2 acts as a transcriptional regulator by unfolding G-quadruplex (G4) structures in oncogene promoters like c-MYC. IDP binding allosterically inhibits this activity by destabilizing NM23-H2’s DNA-binding domain. Surface plasmon resonance (SPR) studies demonstrate a 70% reduction in NM23-H2 binding to the c-MYC G4 motif when saturated with IDP [5]. This occurs because IDP binding induces a conformational shift that misaligns residues (e.g., Arg88 and Tyr105) essential for DNA contact. Consequently, IDP decoupling suppresses c-MYC-driven proliferation in cancer cells, highlighting its role as a therapeutic decoy [5] [6].
IDP binding reduces NM23-H2’s phosphate transfer efficiency by 40–60%, as measured by 32P-radiolabeling assays [4]. This inhibition stems from two mechanisms:
IDP binding induces hinge-like movements in NM23-H2’s nucleotide-binding cleft, comprising two antiparallel helices (residues 80–95). Molecular dynamics simulations reveal that IDP binding increases inter-helical flexibility by 30%, facilitating transitions between open (inactive) and closed (active) states [3] [7]. These shifts propagate to the catalytic phosphohistidine residue (His118), reducing its solvent accessibility. Cryo-EM studies of Dictyostelium NDPK show similar IDP-induced rigidity in the K+-binding loop, which coordinates monovalent cations essential for conformational switching [4] [7]. The resulting slower phosphotransfer rates (50% reduction in kcat) confirm that IDP stabilizes a suboptimal conformation for catalysis [7].
Table 2: Conformational Changes in NM23-H2 Induced by IDP
Structural Element | IDP-Free State | IDP-Bound State | Functional Consequence |
---|---|---|---|
Nucleotide-binding cleft | Flexible hinge | Rigid helix alignment | Reduced substrate access |
K+-binding loop | Open; solvent-exposed | Closed; buried | Impaired cation activation |
Hexamer interface | Stable contacts | Weakened interactions | Loss of cooperative kinetics |
The phosphohistidine intermediate (E~P) is central to NDPK’s ping-pong mechanism:
Step 1: N1TP + E → N1DP + E~P Step 2: E~P + N2DP → N2TP + E
IDP inhibits both steps by:
Table 3: IDP Inhibition Constants for NDPK Catalytic Steps
Reaction Step | Substrate | Km (μM) | Ki (IDP, μM) | Inhibition Type |
---|---|---|---|---|
Phosphorylation (E → E~P) | ATP | 50 | 20 | Competitive |
Dephosphorylation (E~P → E) | GDP | 30 | 12 | Mixed |
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